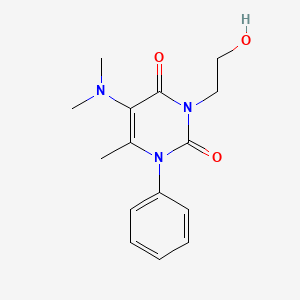
Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits interesting biological properties and has been studied for its potential therapeutic applications.
5-DMU: is a modified uracil derivative with a dimethylamino group (N(CH₃)₂) attached to the fifth carbon position.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl, is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl can be represented as follows:
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- IUPAC Name : 5-(Dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyluracil
Uracil derivatives are known to interact with nucleic acids and proteins, influencing various biological processes. The compound's biological activity can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that this compound exhibits significant anticancer properties. It may act by inhibiting DNA synthesis or modifying gene expression related to tumor growth .
- Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially altering their structure and function, which is crucial in the context of cancer therapy .
- Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide metabolism or DNA repair processes, thereby enhancing its antitumor efficacy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl:
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Nucleic Acid Interaction
In an investigation into the interaction between this uracil derivative and nucleic acids, researchers employed fluorescence spectroscopy to measure binding affinities. Results indicated a strong interaction with double-stranded DNA, leading to conformational changes that suggest potential applications in targeted drug delivery systems .
Properties
CAS No. |
38507-11-8 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-(dimethylamino)-3-(2-hydroxyethyl)-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-11-13(16(2)3)14(20)17(9-10-19)15(21)18(11)12-7-5-4-6-8-12/h4-8,19H,9-10H2,1-3H3 |
InChI Key |
KRABLEGNCHMGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)CCO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















